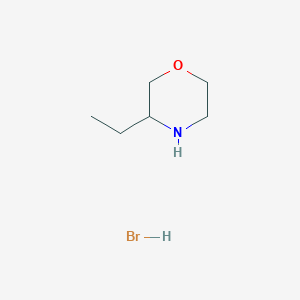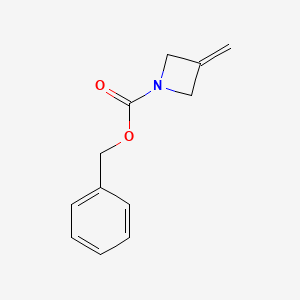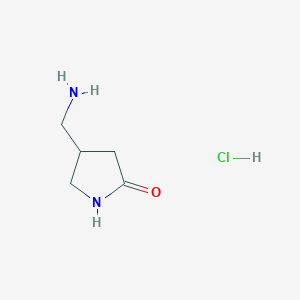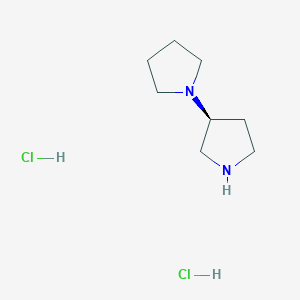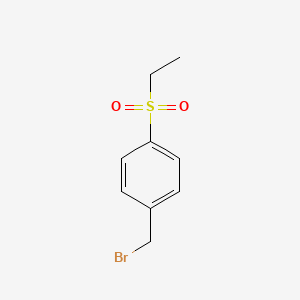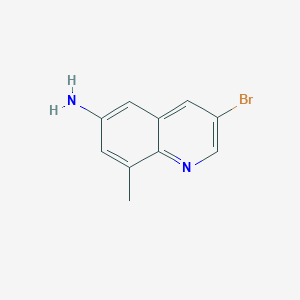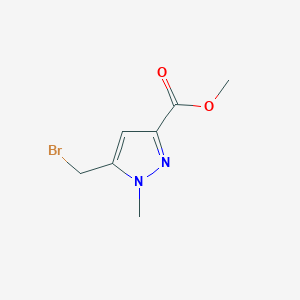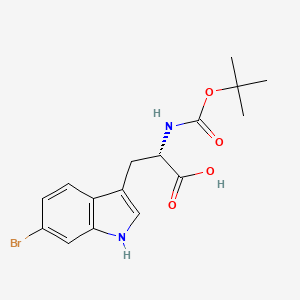
Boc-6-Bromo-L-tryptophan
Descripción general
Descripción
Boc-6-Bromo-L-tryptophan is a derivative of L-tryptophan, a non-proteinogenic L-alpha-amino acid . It has a molecular weight of 383.24 g/mol . It is used for research purposes only .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate and 6-bromo-L-tryptophan . A study has shown that an effective 6BrIG production strategy in Escherichia coli uses tryptophan 6-halogenase SttH, tryptophanase TnaA, and flavin-containing monooxygenase MaFMO .Molecular Structure Analysis
The molecular formula of this compound is C16H19BrN2O4 . It is a tautomer of a L-6’-bromotryptophan zwitterion .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . The logic of individual repressors can be modularly programmed by creating heterodimeric fusions .Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8°C . Its IUPAC name is (2S)-3-(6-bromo-1H-indol-3-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid .Aplicaciones Científicas De Investigación
Modular Synthesis of Tryptophan Derivatives Boc-6-Bromo-L-tryptophan is used in modular synthesis processes combining biocatalytic halogenation of L-tryptophan with chemocatalytic reactions like the Suzuki–Miyaura cross‐coupling. This approach leads to the creation of various aryl-substituted tryptophan derivatives. Such derivatives have applications in peptide or peptidomimetic synthesis (Frese et al., 2016).
Building Blocks for Peptide Chemistry The synthesis of this compound derivatives is significant for creating building blocks in peptide chemistry. These compounds, found in a variety of bioactive natural substances, are synthesized using a pathway starting with 6-Br-isatin (Mollica et al., 2011).
Amphiphilic Triblock Copolymers for Drug Delivery Nα-Boc-L-tryptophan is utilized for synthesizing amphiphilic BAB triblock copolymers, potentially for drug delivery applications. The varying molecular weights of these copolymers affect their self-assembly behavior, which is crucial for controlling drug release and stabilization in the hydrophobic core (Voda et al., 2016).
Fluorescent Cationic Chiral Polymers Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA) is used in RAFT polymerization, creating biocompatible, fluorescent, cationic chiral polymers with pH-responsiveness. These polymers have potential in siRNA delivery due to their excellent biocompatibility (Roy et al., 2013).
Tryptophan Halogenase Enzymes this compound is relevant in studying tryptophan halogenases, enzymes that play a crucial role in natural product biosynthesis. The understanding of these enzymes can facilitate the synthesis of halogenated tryptophan derivatives (Zeng & Zhan, 2011).
Sidechain Dynamics in Oligopeptides Research on the sidechain dynamics of tryptophan in oligopeptides employs compounds like t-boc-LAWAL-OMe. These studies contribute to our understanding of protein dynamic events and the motion of tryptophan residues in various environments (Weaver et al., 1988).
Novel Post-Translational Modification The discovery of a novel post-translational modification involving bromination of tryptophan in peptides, specifically L-6-bromotryptophan, highlights the diverse roles of tryptophan derivatives in biological systems (Craig et al., 1997).
Molecularly Imprinted Polymer Microparticles Boc-l-tryptophan is used in creating molecularly imprinted polymer (MIP) microparticles for bioanalytical applications. These microparticles demonstrate potential in the bioanalytical separation of peptides and proteins (Kotrotsiou et al., 2009).
Mecanismo De Acción
Target of Action
Boc-6-Bromo-L-tryptophan is a derivative of the amino acid tryptophan, with a bromine atom at the 6th position and a tert-butoxycarbonyl (Boc) group
Mode of Action
The Boc group in this compound serves as a protective group for the amino group in the tryptophan molecule . It is stable towards most nucleophiles and bases . The bromine atom at the 6th position could potentially alter the compound’s interaction with its targets, but specific interactions would depend on the particular biochemical context.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the Boc group . Additionally, factors such as temperature and the presence of other molecules could influence the compound’s action and efficacy.
Safety and Hazards
Direcciones Futuras
Despite the evolutionarily limited regulatory role of TrpR, vast functional spaces exist around this highly conserved protein scaffold and can be harnessed to create synthetic regulatory programs . New variants were identified that were responsive to 5- and 6-bromo-L-tryptophan, which are high-value compounds implicated in the biosynthesis of neuropharmacological and antitumorogenic .
Análisis Bioquímico
Biochemical Properties
Boc-6-Bromo-L-tryptophan plays a significant role in biochemical reactions due to its unique structure. The bromine atom at the 6th position of the indole ring introduces steric and electronic effects that can influence the compound’s interactions with enzymes, proteins, and other biomolecules. For instance, this compound can interact with halogenase enzymes, which catalyze the halogenation of organic compounds. These interactions are crucial for studying the enzymatic mechanisms and the role of halogenated tryptophan derivatives in biological systems .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated tryptophan derivatives, including this compound, have been shown to affect the kynurenine pathway, which is involved in the metabolism of tryptophan and plays a role in immune response and neuroprotection . Additionally, this compound can impact the synthesis of serotonin and melatonin, which are crucial for regulating mood, sleep, and other physiological processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their structure and function. This compound can also act as an inhibitor or activator of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions can lead to changes in gene expression and cellular responses, providing insights into the molecular mechanisms underlying the compound’s effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, although the extent of these effects may diminish with prolonged exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate tryptophan metabolism and influence physiological processes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, such as inhibiting key enzymes in tryptophan metabolism and disrupting cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. The compound can interact with enzymes such as tryptophan hydroxylase, indoleamine 2,3-dioxygenase, and kynurenine aminotransferase, influencing the production of metabolites like kynurenine, serotonin, and melatonin . These interactions can affect metabolic flux and alter the levels of key metabolites, providing insights into the compound’s role in regulating physiological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function in biological systems.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, mitochondria, or other organelles, where it exerts its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its role in regulating cellular function and metabolism.
Propiedades
IUPAC Name |
(2S)-3-(6-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGNBUFSULZAZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate](/img/structure/B1376350.png)
![1-Benzyl-1-azaspiro[4.5]decan-8-one](/img/structure/B1376351.png)

